![molecular formula C9H14N2 B15072586 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene is a unique chemical compound characterized by its spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their distinctive ring systems that include nitrogen atoms. The presence of the spiro ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene typically involves the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate in the presence of sodium methoxide in tetrahydrofuran. This reaction proceeds through a double 1,4-addition mechanism, resulting in the formation of symmetric or unsymmetric bishydrazones. These bishydrazones undergo a double ring closure upon treatment with sodium methoxide in methanol, yielding the desired spiro compound .
化学反应分析
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted spiro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds .
科学研究应用
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
作用机制
The mechanism of action of 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with biological molecules in unique ways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
相似化合物的比较
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene can be compared with other similar compounds, such as:
1,2-Dimethylspiro[4.4]nona-1,3-diene: This compound has a similar spirocyclic structure but differs in the position and number of methyl groups.
2,7-Diazaspiro[4.4]nonane-2-carboxylate: This compound features a spirocyclic structure with nitrogen atoms but includes a carboxylate group, making it chemically distinct.
1,6-Dioxo-2,7-diazaspiro[4.4]nona-3,8-diene: This compound has additional oxygen atoms in the ring system, resulting in different chemical properties.
The uniqueness of 1,4-Dimethyl-2,3-diazaspiro[4
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C9H14N2/c1-7-9(5-3-4-6-9)8(2)11-10-7/h3-6H2,1-2H3 |
InChI 键 |
IMFAZZJOZSJNRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C12CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



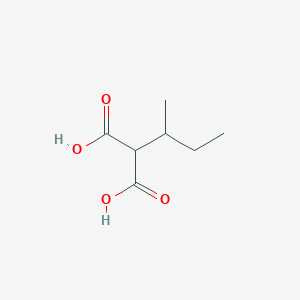

![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
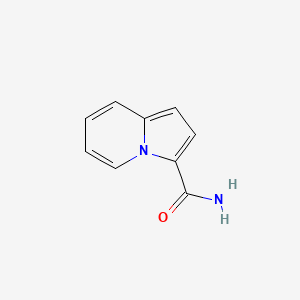
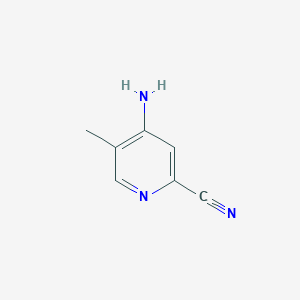
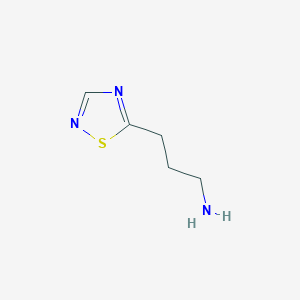
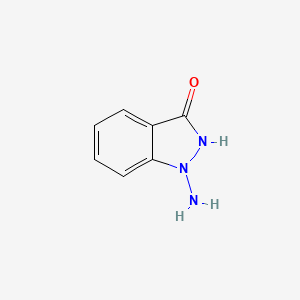
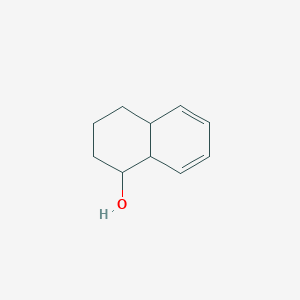
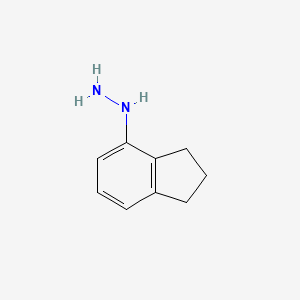
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
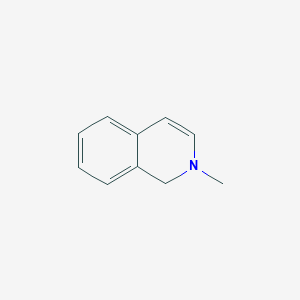
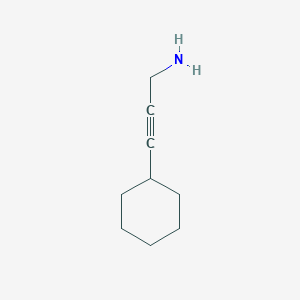
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
